molecular formula C12H10FN B6330700 2-Fluoro-5-(4-methylphenyl)-pyridine CAS No. 1337563-01-5

2-Fluoro-5-(4-methylphenyl)-pyridine

Cat. No.: B6330700
CAS No.: 1337563-01-5
M. Wt: 187.21 g/mol
InChI Key: QZURWMYHIQINQG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methylphenyl)-pyridine is an organic compound that belongs to the class of fluorinated aromatic heterocycles It features a pyridine ring substituted with a fluorine atom at the 2-position and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-(4-methylphenyl)-pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methylphenyl)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Fluoro-5-(4-methylphenyl)-pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays and studies.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methylphenyl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenylboronic acid

Uniqueness

2-Fluoro-5-(4-methylphenyl)-pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a 4-methylphenyl group can provide distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-5-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZURWMYHIQINQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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